molecular formula C10H12N2O B1281477 3-(1H-Benzimidazol-1-yl)propan-1-ol CAS No. 53953-47-2

3-(1H-Benzimidazol-1-yl)propan-1-ol

Cat. No.: B1281477
CAS No.: 53953-47-2
M. Wt: 176.21 g/mol
InChI Key: MCUSVJQHGDUXFV-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound this compound features a benzimidazole ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol typically involves the reaction of benzimidazole with a suitable propanol derivative. One common method is the alkylation of benzimidazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Reaction Scheme: [ \text{Benzimidazole} + \text{3-Chloropropanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products

    Oxidation: 3-(1H-Benzimidazol-1-yl)propanal or 3-(1H-Benzimidazol-1-yl)propanoic acid.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H15N3O
CAS Number : 883544-91-0
IUPAC Name : 3-(1H-benzimidazol-1-yl)propan-1-ol

The compound features a benzimidazole ring that contributes to its unique biological properties. The hydroxyl group at the propanol chain enhances its reactivity, allowing it to participate in various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential as:

  • Antimicrobial Agent : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial targets effectively .
  • Anticancer Activity : Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression, making it a candidate for cancer therapy . For instance, dual inhibitors targeting CK2 and PIM-1 have demonstrated promising results in inducing apoptosis in cancer cells .

The compound has been studied for its potential effects on:

  • Cell Proliferation : Its ability to inhibit cell growth in certain cancer cell lines has been documented, showcasing its potential as a therapeutic agent .
  • Mechanisms of Action : Investigations into the mechanisms by which this compound exerts its effects include studies on autophagy induction and intracellular signaling pathways .

Industrial Applications

In addition to its medicinal uses, this compound serves as:

  • Building Block in Organic Synthesis : The compound is utilized as a precursor for synthesizing more complex molecules, including other benzimidazole derivatives. Its functional groups allow for various chemical modifications, facilitating the development of novel compounds with enhanced properties .

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Study Evaluation of dual inhibitorsDemonstrated significant pro-apoptotic effects on K-562 cells; effective against acute lymphoblastic leukemia .
Antimicrobial Properties Assessment against pathogensShowed notable antimicrobial activity; potential for development into new antibiotics .
Synthetic Applications Synthesis of derivativesSuccessful synthesis of novel acyl derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, the benzimidazole moiety is known to interact with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The propanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-1-yl)ethanol
  • 4-(1H-Benzimidazol-1-yl)butan-1-ol
  • 3-(1H-Imidazol-1-yl)propan-1-ol

Uniqueness

3-(1H-Benzimidazol-1-yl)propan-1-ol is unique due to the presence of both the benzimidazole ring and the propanol group. This combination imparts specific chemical and biological properties that are not found in similar compounds. For example, the propanol group can enhance the compound’s solubility and facilitate its use in various applications, while the benzimidazole ring provides a versatile scaffold for further functionalization.

Biological Activity

3-(1H-Benzimidazol-1-yl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound, with the CAS number 53953-47-2, belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The mechanism of action of this compound involves several biochemical pathways:

  • Target Interactions : This compound is believed to interact with various biological receptors and enzymes through hydrogen bonding and dipole interactions, similar to other benzimidazole derivatives.
  • Biochemical Pathways : It has been shown to exhibit significant activity against bacterial and fungal pathogens, which may be attributed to its ability to inhibit key metabolic enzymes involved in cellular processes .

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:

Pathogen TypeActivity LevelReference
BacteriaModerate
FungiSignificant

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that derivatives of benzimidazole, including this compound, showed cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)20.5

The structural modifications in benzimidazole derivatives can enhance their anticancer activity by improving bioavailability and target specificity.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
  • Mechanistic Insights : Research on the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Properties

IUPAC Name

3-(benzimidazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,8,13H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUSVJQHGDUXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510740
Record name 3-(1H-Benzimidazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53953-47-2
Record name 3-(1H-Benzimidazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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